Benzyl (8-hydroxyoctyl)carbamate
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Overview
Description
Benzyl (8-hydroxyoctyl)carbamate is a white crystalline powder belonging to the class of carbamate compounds. It is known for its use as a protecting group in organic synthesis, particularly for amines. The compound has a molecular formula of C16H25NO3 and a molecular weight of 279.38 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (8-hydroxyoctyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 8-aminooctanol under mild conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl (8-hydroxyoctyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group.
Major Products Formed:
Oxidation: Formation of benzyl (8-oxooctyl)carbamate.
Reduction: Formation of 8-aminooctyl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (8-hydroxyoctyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and drug intermediates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl (8-hydroxyoctyl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing selective reactions to occur at other functional groups. The benzyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the free amine .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxyoctyl chain.
t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removable with strong acid.
Carboxybenzyl (Cbz) carbamate: Contains a benzyl group and removable using catalytic hydrogenation.
Uniqueness: Benzyl (8-hydroxyoctyl)carbamate is unique due to its long hydroxyoctyl chain, which can impart different physical and chemical properties compared to other carbamates. This feature can be advantageous in specific synthetic applications where steric hindrance or solubility is a concern .
Properties
IUPAC Name |
benzyl N-(8-hydroxyoctyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c18-13-9-4-2-1-3-8-12-17-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11,18H,1-4,8-9,12-14H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNSRDNJMLJVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134477-39-7 |
Source
|
Record name | benzyl N-(8-hydroxyoctyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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